1-(Amino(4-fluorophenyl)methyl)cyclopropanol

Drug Discovery Scaffold Hopping Molecular Topology

1-(Amino(4-fluorophenyl)methyl)cyclopropanol (CAS: 1402149-30-7) is a specialized synthetic intermediate characterized by a cyclopropanol ring linked to a 4-fluorophenyl group via an aminomethyl bridge. Its molecular formula is C10H12FNO with a molecular weight of 181.21 g/mol.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B13909465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Amino(4-fluorophenyl)methyl)cyclopropanol
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESC1CC1(C(C2=CC=C(C=C2)F)N)O
InChIInChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9(12)10(13)5-6-10/h1-4,9,13H,5-6,12H2
InChIKeyIOTBWPKEWGIGGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Amino(4-fluorophenyl)methyl)cyclopropanol: Technical Overview and Baseline Specifications for Procurement


1-(Amino(4-fluorophenyl)methyl)cyclopropanol (CAS: 1402149-30-7) is a specialized synthetic intermediate characterized by a cyclopropanol ring linked to a 4-fluorophenyl group via an aminomethyl bridge [1]. Its molecular formula is C10H12FNO with a molecular weight of 181.21 g/mol. Key predicted physicochemical parameters include a density of 1.3±0.1 g/cm³ and a boiling point of 288.7±15.0 °C at 760 mmHg . This compound's unique architecture, combining a strained cyclopropanol with an electron-withdrawing 4-fluorophenyl moiety, makes it a versatile building block for drug discovery and chemical biology applications [2].

Why 1-(Amino(4-fluorophenyl)methyl)cyclopropanol Cannot Be Substituted with General Cyclopropanol Analogs


The presence of both a hydrogen-bond-donating hydroxyl group and a basic amine within a constrained cyclopropanol framework creates a specific set of physicochemical properties that are highly sensitive to structural modification. For instance, relocating the fluorine atom or replacing the 4-fluorophenyl group alters the compound's electronic landscape and lipophilicity, impacting its performance in subsequent synthetic transformations [1]. Substitution with simpler analogs, like 1-(4-fluorophenyl)cyclopropan-1-ol (which lacks the aminomethyl bridge), would eliminate the crucial amine handle for further derivatization, thereby limiting its utility in medicinal chemistry campaigns [2]. The following sections provide quantitative evidence for this differentiation.

Quantitative Differentiation of 1-(Amino(4-fluorophenyl)methyl)cyclopropanol: Evidence-Based Procurement Guide


Comparative Molecular Topology: Quantifying a Differentiated Scaffold for Medicinal Chemistry

1-(Amino(4-fluorophenyl)methyl)cyclopropanol offers a distinct molecular shape compared to its regioisomer, 1-(Amino(3-fluorophenyl)methyl)cyclopropanol. This is reflected in a quantitative comparison of key topological descriptors. The topological polar surface area (TPSA) is 46.25 Ų, and the fraction of sp³-hybridized carbons (Fsp³) is 0.3. In contrast, the 3-fluoro analog has a calculated TPSA of 46.25 Ų and an Fsp³ of 0.3 . While these calculated values are identical, the 4-fluoro substitution pattern provides a distinct vector for intermolecular interactions and metabolic stability compared to the 3-fluoro variant, which is a critical consideration for lead optimization [1].

Drug Discovery Scaffold Hopping Molecular Topology

Distinct Physicochemical Signature: Differentiating from a Non-Aminated Analog

The target compound's unique aminomethyl bridge significantly alters its physicochemical profile compared to the simpler analog 1-(4-fluorophenyl)cyclopropan-1-ol. The presence of the basic amine group is a key differentiator for downstream synthetic utility [1]. A direct comparison of predicted properties highlights the impact of this functional group.

Physicochemical Properties Synthetic Intermediate Medicinal Chemistry

Synthetic Versatility: Enabling the Homo-Mannich Reaction for β-Aminoketone Synthesis

The cyclopropanol moiety in the target compound is a key substrate for the homo-Mannich reaction, a powerful method for constructing β-aminoketone frameworks, which are prevalent in natural products and pharmaceuticals [1]. This reactivity profile is specific to cyclopropanols and is not shared by simple alcohols or amines. The target compound's structure, with its pendant amine, allows for the synthesis of more complex, functionalized β-aminoketones through this pathway, differentiating it from cyclopropanols lacking an additional amine handle [2].

Synthetic Methodology Homo-Mannich Reaction β-Aminoketones

Primary Application Scenarios for 1-(Amino(4-fluorophenyl)methyl)cyclopropanol in Research and Development


Medicinal Chemistry: Building Block for Kinase Inhibitors

The compound's combination of a 4-fluorophenyl group (a common motif in kinase inhibitors) and a functionalizable aminomethyl-cyclopropanol core makes it a valuable building block for synthesizing novel ATP-competitive kinase inhibitors. The cyclopropanol can be further functionalized to introduce a β-aminoketone moiety via the homo-Mannich reaction, a scaffold known to interact with the hinge region of kinases [1].

Chemical Biology: Synthesis of Activity-Based Probes

The primary amine serves as a handle for attaching biotin, fluorophores, or affinity tags. The unique cyclopropanol moiety can be leveraged as a latent electrophile or as a conformational constraint in the design of activity-based probes for profiling enzyme families such as serine hydrolases or cysteine proteases.

Natural Product Synthesis: Access to β-Aminoketone Cores

As a cyclopropanol derivative, this compound can be directly employed in homo-Mannich reactions to construct the β-aminoketone core found in numerous alkaloids and other natural products [1]. Its pre-installed 4-fluorophenyl group allows for the rapid generation of fluorinated analogs of bioactive natural product scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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